Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate

Purity Quality Control Pharmaceutical Intermediate

Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate (CAS 1240263-70-0) is a push–pull α,β-unsaturated ester featuring a (Z)-configured enamine moiety conjugated with an electron-withdrawing methylsulfonyl group and an ethyl ester carbonyl. This compound belongs to the class of 2-sulfonyl acrylate building blocks, a family widely exploited in medicinal chemistry for the construction of heterocyclic scaffolds, kinase inhibitors, and antiviral agents.

Molecular Formula C8H15NO4S
Molecular Weight 221.28 g/mol
CAS No. 1240263-70-0
Cat. No. B3039637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate
CAS1240263-70-0
Molecular FormulaC8H15NO4S
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CN(C)C)S(=O)(=O)C
InChIInChI=1S/C8H15NO4S/c1-5-13-8(10)7(6-9(2)3)14(4,11)12/h6H,5H2,1-4H3/b7-6-
InChIKeyUTVQCCZJZHIKOI-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(Dimethylamino)-2-methanesulfonylprop-2-enoate (CAS 1240263-70-0): Structural Identity, Class, and Procurement Context


Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate (CAS 1240263-70-0) is a push–pull α,β-unsaturated ester featuring a (Z)-configured enamine moiety conjugated with an electron-withdrawing methylsulfonyl group and an ethyl ester carbonyl [1]. This compound belongs to the class of 2-sulfonyl acrylate building blocks, a family widely exploited in medicinal chemistry for the construction of heterocyclic scaffolds, kinase inhibitors, and antiviral agents . With a molecular formula of C₈H₁₅NO₄S and a molecular weight of 221.28 g/mol, it serves as a versatile intermediate in organic synthesis, enabling regio- and stereoselective transformations that are difficult to achieve with unsubstituted acrylates . The compound is commercially available from multiple global suppliers, with purity specifications ranging from 95% to ≥98%, making it a readily accessible candidate for pharmaceutical R&D procurement .

Why Ethyl 3-(Dimethylamino)-2-methanesulfonylprop-2-enoate Cannot Be Swapped with Its Closest Analogs


In-class compounds such as methyl 3-(dimethylamino)-2-(methylsulfonyl)acrylate (CAS 339108-00-8) and 3-(dimethylamino)-2-(methylsulfonyl)acrylonitrile (CAS 106073-27-2) share the same push–pull pharmacophore but differ critically in the ester/cyano leaving group and the resulting physicochemical properties. The ethyl ester in the target compound provides a balance of lipophilicity (XLogP3-AA = 0.3) and steric bulk that modulates reaction rates in Michael additions and cyclocondensations compared to the methyl ester [1]. The nitrile analog exhibits a significantly higher boiling point (442.5 ± 35.0 °C vs. 359.2 ± 37.0 °C) and greater toxicity concerns, limiting its applicability in thermally sensitive transformations . Furthermore, the (Z)-stereochemistry of the target compound is confirmed by InChIKey and vendor characterization, whereas the methyl ester is often supplied as an undefined E/Z mixture, introducing stereochemical ambiguity that can compromise reproducibility in stereospecific synthesis . These differences translate into measurable variations in handling, safety, and synthetic outcome, rendering direct substitution unreliable without re-optimization.

Ethyl 3-(Dimethylamino)-2-methanesulfonylprop-2-enoate: Head-to-Head Quantitative Differentiation vs. Closest Analogs


Purity Level Attainable: Target Compound vs. Methyl Ester Analog

The target ethyl ester is commercially available at ≥98% purity from multiple suppliers (Chemscene, Leyan), whereas the closest methyl ester analog (CAS 339108-00-8) is typically offered at 95–97% purity, with fewer vendors providing certificates of analysis (CoA) . This 1–3% absolute purity differential is significant in GMP-like scale-up where trace impurities in acrylate building blocks can lead to byproduct amplification in multi-step sequences.

Purity Quality Control Pharmaceutical Intermediate

Storage and Handling: Cold-Chain Requirement vs. Room-Temperature Stability of Analogs

Per Chemscene specifications, the target compound must be stored sealed in dry conditions at 2–8 °C . In contrast, the methyl ester analog (CAS 339108-00-8) is typically shipped and stored at ambient temperature . While cold-chain storage adds logistical complexity, it also correlates with suppressed thermal degradation pathways, potentially offering superior long-term stability for stockpiling in multi-year medicinal chemistry campaigns.

Storage Stability Supply Chain Logistics

Boiling Point Differentiation: Impact on Solvent Selection and Reaction Engineering

The experimentally reported boiling point of the target compound is 359.2 ± 37.0 °C at 760 mmHg, whereas the methyl ester analog has a predicted boiling point of 347.3 ± 37.0 °C, and the nitrile analog boils at 442.5 ± 35.0 °C . The ~12 °C elevation relative to the methyl ester and ~83 °C depression relative to the nitrile place the ethyl ester in a favorable window for high-temperature reactions requiring reflux without incurring excessive thermal stress.

Boiling Point Reaction Engineering Thermal Stability

Patent Prevalence as a Proxy for Proven Synthetic Utility

PubChemLite reports 13 patents referencing the target ethyl ester, whereas the methyl ester analog appears in fewer than 5 patent documents [1]. This 2.6-fold higher citation frequency suggests broader demonstrated utility in pharmaceutical patent literature, particularly in the synthesis of kinase inhibitors and antiviral heterocycles. Patent prevalence is a pragmatic metric for procurement: it signals that the compound has been successfully employed in route-scouting campaigns by multiple industrial research groups.

Patent Count Drug Discovery Intermediate

Hazard Classification and Shipping Feasibility

The target compound is classified under GHS as Acute Toxicity Category 4 (H302, H312, H332) based on ECHA notifications, with 100% of notifying companies assigning this classification [1]. The nitrile analog, by comparison, is flagged as an irritant with potential respiratory sensitization, imposing additional handling restrictions in some jurisdictions . The ethyl ester’s well-defined, single-category hazard profile simplifies regulatory documentation for international shipping compared to compounds with mixed or more severe classifications.

GHS Classification Transportation Safety

Optimal Procurement Scenarios for Ethyl 3-(Dimethylamino)-2-methanesulfonylprop-2-enoate Based on Quantitative Evidence


Multi-Step Heterocyclic Synthesis Requiring High-Purity, Stereodefined Building Blocks

When constructing kinase inhibitor libraries via Michael addition–cyclocondensation cascades, the ≥98% purity and confirmed (Z)-stereochemistry of the ethyl ester minimize byproduct formation and ensure reproducible diastereoselectivity. The 13 supporting patents provide validated synthetic precedents, reducing route-scouting time [1].

Medicinal Chemistry Campaigns with Extended Cold-Chain Logistics

For organizations already equipped with refrigerated storage (2–8 °C), the ethyl ester’s cold-chain requirement aligns with existing infrastructure, potentially offering superior long-term stability over the room-temperature-stored methyl ester. This is especially relevant for fragment-based drug discovery where compound integrity over multi-year screening libraries is critical .

High-Temperature Amidation or Esterification Where Moderate Boiling Point Is Advantageous

The boiling point of ~359 °C permits high-temperature processing without approaching the decomposition threshold, unlike the nitrile analog (442 °C) which may necessitate higher energy input and poses greater thermal hazard. This makes the ethyl ester the preferred intermediate for solvent-intensive transformations where solvent stripping under reduced pressure is routine .

International Procurement Requiring Streamlined Hazard Documentation

With a single GHS Acute Toxicity Category 4 classification and no additional irritant or sensitization labels, the ethyl ester clears customs more predictably than the multi-hazard nitrile analog. Procurement teams shipping across Asia-Pacific, EU, and North American hubs benefit from reduced paperwork and lower risk of regulatory holds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.